

# An In-depth Technical Guide to the Fingolimod-d4 Certificate of Analysis

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## Compound of Interest

Compound Name: Fingolimod-d4

Cat. No.: B602462

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## Introduction

**Fingolimod-d4** is a deuterated analog of Fingolimod (Gilenya), an immunomodulating drug primarily used in the treatment of multiple sclerosis (MS). The incorporation of deuterium (d4) makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, where it is used to quantify the non-deuterated parent drug in biological samples with high precision using mass spectrometry.<sup>[1][2]</sup> A Certificate of Analysis (CofA) is a critical quality assurance document that provides a detailed summary of the analytical tests performed on a specific batch of **Fingolimod-d4**, confirming its identity, purity, and other key characteristics. This guide provides a comprehensive explanation of the data and methodologies presented in a typical **Fingolimod-d4** CofA for researchers, scientists, and drug development professionals.

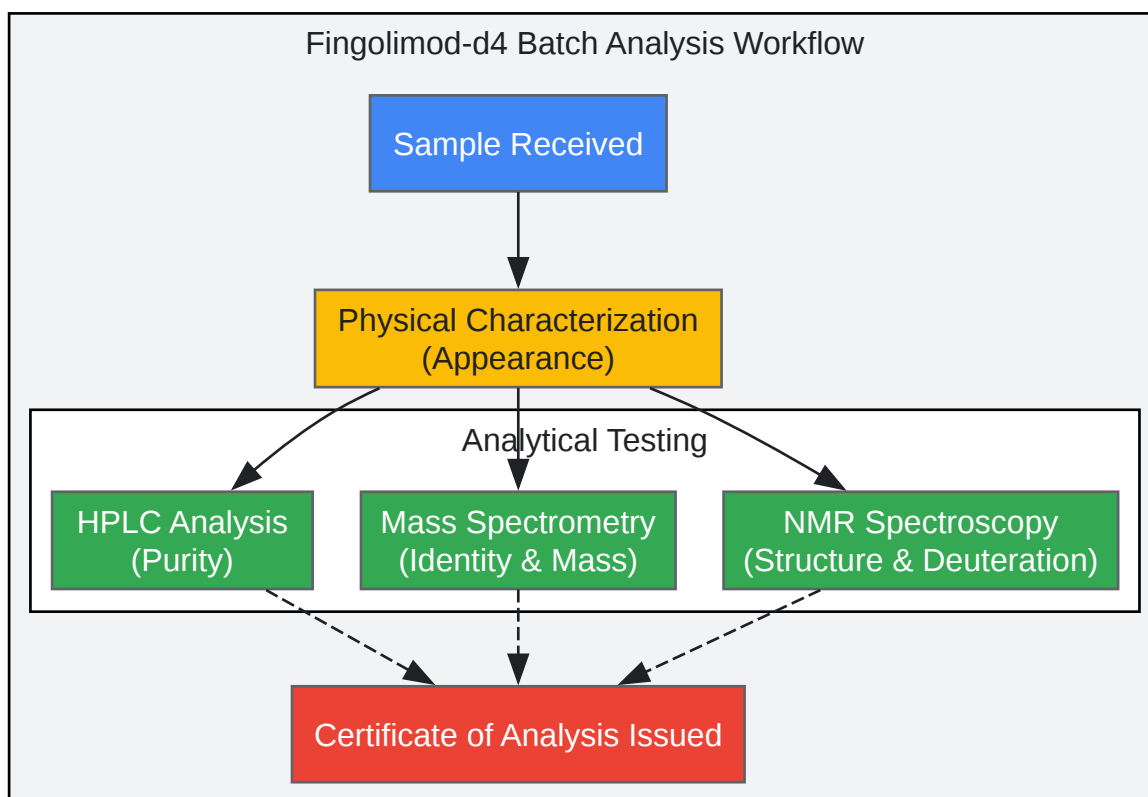
## Understanding the Data: A Summary of Specifications

A Certificate of Analysis for **Fingolimod-d4** quantifies several critical parameters. The data is typically presented to assure the end-user of the material's quality and suitability for its intended research application. Below is a summary of typical specifications found on a CofA.

Parameter	Typical Specification	Description
Chemical Name	2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol hydrochloride	The systematic name defining the chemical structure.[3]
Synonym	FTY720-d4 Hydrochloride	A common alternative name for the compound.[4]
CAS Number	1346604-90-7	A unique numerical identifier assigned by the Chemical Abstracts Service.[3][4][5]
Molecular Formula	C <sub>19</sub> H <sub>29</sub> D <sub>4</sub> NO <sub>2</sub> ·HCl or C <sub>19</sub> H <sub>30</sub> D <sub>4</sub> ClNO <sub>2</sub>	Represents the elemental composition of the molecule.[3][4][5]
Molecular Weight	~347.96 g/mol	The mass of one mole of the substance.[3][4][5]
Appearance	White to Off-White Solid / Flakes	A description of the physical state and color of the material.[4][6]
Purity (by HPLC)	≥98% (typically >99%)	The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography.[4][6]
Isotopic Enrichment	≥98% atom D	The percentage of deuterium atoms at the specified labeled positions.[4][6]
Identity (by MS)	Conforms to structure	Confirmation that the mass of the molecule matches its theoretical mass, verified by Mass Spectrometry.

## Analytical Workflow and Methodologies

The quality control testing of **Fingolimod-d4** involves a series of analytical procedures to verify its identity, purity, and structural integrity. The following diagram illustrates a typical workflow for the analysis of a **Fingolimod-d4** batch, leading to the generation of a Certificate of Analysis.



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***Fingolimod-d4** analytical testing and documentation workflow.*

## Experimental Protocols

Detailed methodologies are employed to generate the data presented on the CofA. Below are representative protocols for the key analytical techniques used.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate **Fingolimod-d4** from any impurities and quantify its purity as a percentage of the total detected peak area.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reverse-phase column, such as a Zorbax Plus C8 (250x4.6 mm, 5µm) or a Nova-Pak C8, is commonly used.[7][8]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a buffer like potassium dihydrogenphosphate (50 mM, pH 3.0) or Di-butyl ammonium phosphate.[7][8] For example, a ratio of 45:55 (v/v) acetonitrile to buffer might be used.[8]
- Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[7][8]
- Column Temperature: The column is often maintained at an elevated temperature, such as 30°C or 45°C, to ensure sharp peaks and reproducible retention times.[9]
- Detection: Detection is typically performed at a low UV wavelength, such as 198 nm or 220 nm, where the analyte absorbs light.[8][9]
- Sample Preparation: A known quantity of **Fingolimod-d4** is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a final concentration within the linear range of the method (e.g., 10 µg/mL) using the mobile phase.[7]
- Analysis: The prepared sample is injected into the HPLC system. The area of the **Fingolimod-d4** peak is compared to the total area of all detected peaks to calculate the purity. The retention time for Fingolimod is typically several minutes, depending on the specific method.[7]

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Fingolimod-d4**, thereby verifying its identity. It is also the technique where **Fingolimod-d4** serves as an internal standard in quantitative bioanalysis.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). An API 4000 or similar instrument is frequently used.[\[10\]](#)
- Ionization: Electrospray Ionization (ESI) in positive ion mode is typically employed, as the amine group on Fingolimod is readily protonated.[\[2\]](#)[\[11\]](#)
- Analysis Mode: For identity confirmation, a full scan is performed to find the protonated molecular ion  $[M+H]^+$ . For quantification in bioanalytical methods, Multiple Reaction Monitoring (MRM) is used.[\[12\]](#)
- Expected Mass: The theoretical monoisotopic mass of **Fingolimod-d4** ( $C_{19}H_{29}D_4NO_2$ ) is approximately 311.29 Da. The expected protonated ion  $[M+H]^+$  would therefore have a mass-to-charge ratio ( $m/z$ ) of approximately 312.3. The MRM transition for **Fingolimod-d4** is often  $m/z$  312.4  $\rightarrow$  259.3.[\[12\]](#)
- Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and infused directly or injected via an LC system.

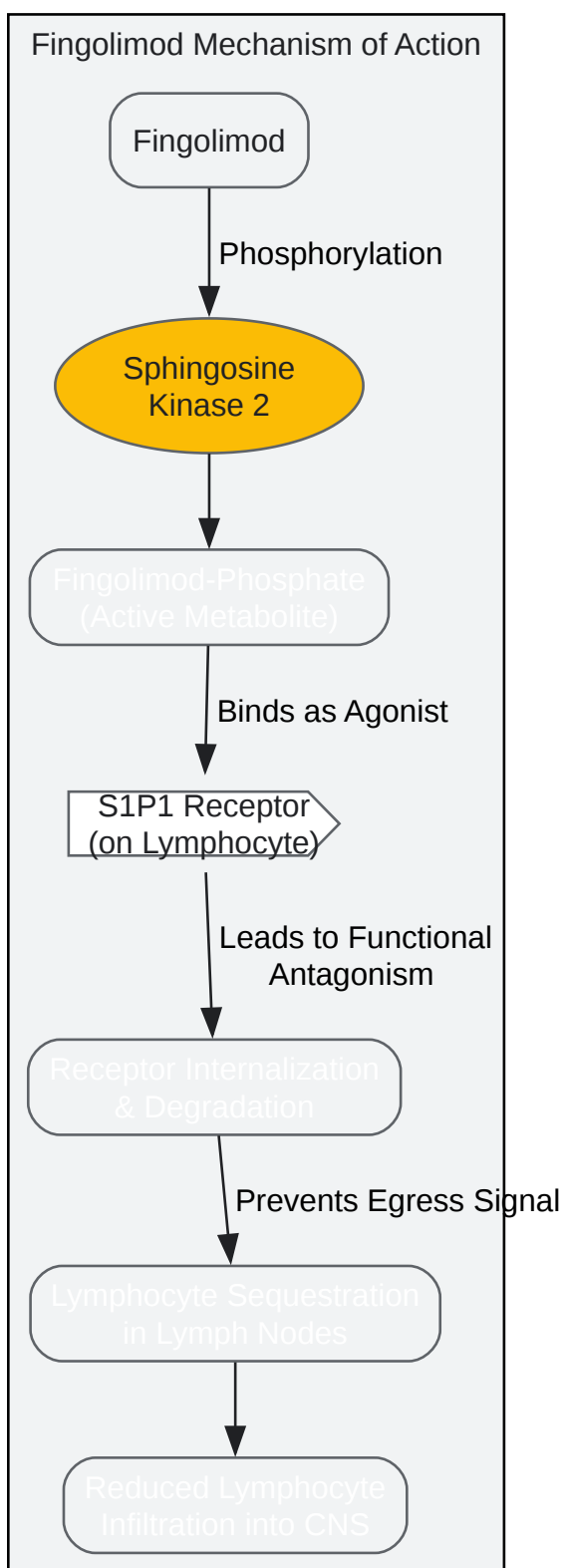
## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For **Fingolimod-d4**, it is crucial for confirming the exact positions of the deuterium labels and the overall integrity of the molecular structure.

- Instrumentation: A high-field NMR spectrometer (e.g., 750 MHz).[\[13\]](#)
- Sample Preparation: The **Fingolimod-d4** sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $CDCl_3$ ) or methanol- $d_4$  ( $CD_3OD$ ).[\[13\]](#) A reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3- $d_4$  acid (TSP) is added for chemical shift calibration.[\[13\]](#)
- $^1H$  NMR Analysis: A proton NMR spectrum is acquired. The key confirmation for **Fingolimod-d4** is the significant reduction or complete absence of proton signals corresponding to the  $-CH_2-OH$  groups at positions 1 and 3 of the propane-1,3-diol moiety, as these protons have been replaced by deuterium. The rest of the spectrum should match that of non-deuterated Fingolimod, confirming the integrity of the carbon skeleton.

## Mechanism of Action of Fingolimod

Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors.[14][15] Its therapeutic effect in multiple sclerosis stems from its ability to reduce the migration of lymphocytes into the central nervous system (CNS). The diagram below outlines this signaling pathway.



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